[4-(5-formylthiophen-2-yl)-2,2,6,6-tetramethyl-3,6-dihydropyridin-1(2H)-yl]oxidanyl
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Overview
Description
1(2H)-Pyridinyloxy, 4-(5-formyl-2-thienyl)-3,6-dihydro-2,2,6,6-tetramethyl- is a complex organic compound that features a pyridine ring, a thienyl group, and multiple methyl groups
Preparation Methods
The synthesis of 1(2H)-Pyridinyloxy, 4-(5-formyl-2-thienyl)-3,6-dihydro-2,2,6,6-tetramethyl- can be achieved through several synthetic routes. One common method involves the Vilsmeier formylation of thienylpyrroles, where the pyrrole or thiophene ring is functionalized using reagents like Vilsmeier-Haack reagent or metalation followed by reaction with dimethylformamide . Industrial production methods may involve large-scale formylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1(2H)-Pyridinyloxy, 4-(5-formyl-2-thienyl)-3,6-dihydro-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Condensation: The formyl group can participate in condensation reactions, forming imines or Schiff bases when reacted with amines.
Scientific Research Applications
1(2H)-Pyridinyloxy, 4-(5-formyl-2-thienyl)-3,6-dihydro-2,2,6,6-tetramethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1(2H)-Pyridinyloxy, 4-(5-formyl-2-thienyl)-3,6-dihydro-2,2,6,6-tetramethyl- involves its interaction with various molecular targets. The formyl group can form hydrogen bonds and participate in nucleophilic addition reactions, while the thienyl and pyridine rings can engage in π-π stacking interactions and coordinate with metal ions. These interactions contribute to the compound’s reactivity and potential biological activity .
Comparison with Similar Compounds
1(2H)-Pyridinyloxy, 4-(5-formyl-2-thienyl)-3,6-dihydro-2,2,6,6-tetramethyl- can be compared with similar compounds such as:
4-(5-Formyl-2-thienyl)benzoic acid: Similar in structure but with a benzoic acid moiety instead of a pyridinyloxy group.
5-(2-Furyl)-1-methyl-1H-imidazole: Contains a furyl group instead of a thienyl group, leading to different reactivity and applications.
The uniqueness of 1(2H)-Pyridinyloxy, 4-(5-formyl-2-thienyl)-3,6-dihydro-2,2,6,6-tetramethyl- lies in its combination of a pyridine ring, thienyl group, and multiple methyl groups, which confer distinct electronic and steric properties.
Properties
CAS No. |
99539-10-3 |
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Molecular Formula |
C14H18NO2S |
Molecular Weight |
264.37 g/mol |
InChI |
InChI=1S/C14H18NO2S/c1-13(2)7-10(8-14(3,4)15(13)17)12-6-5-11(9-16)18-12/h5-7,9H,8H2,1-4H3 |
InChI Key |
ZUXLWXFVFUIICR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(N1[O])(C)C)C2=CC=C(S2)C=O)C |
Origin of Product |
United States |
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